(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of an amino group, a cyano group, and a nitro group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves multi-step organic reactionsThe final step involves the incorporation of the amino group through reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields an amine, while oxidation of the nitro group yields an amino derivative.
Scientific Research Applications
(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-cyano-2-nitroanilino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid
- (2R)-2-[(4-cyano-2-nitrophenyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups on the phenyl ring allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H9N3O4 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H9N3O4/c11-5-6-1-2-7(4-8(12)10(14)15)9(3-6)13(16)17/h1-3,8H,4,12H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
PWAANDSNQHWUET-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(C(=O)O)N |
Origin of Product |
United States |
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